Hexamethylenebis(dimethyldodecylammonium), diiodide
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Overview
Description
Hexamethylenebis(dimethyldodecylammonium), diiodide is a quaternary ammonium compound with the chemical formula C₃₄H₇₄I₂N₂. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its two long hydrophobic dodecyl chains and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as a biocide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylenebis(dimethyldodecylammonium), diiodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1,6-hexanediamine with dodecyl bromide to form N,N’-didodecyl-1,6-hexanediamine. This intermediate is then reacted with methyl iodide to produce the final product, this compound. The reaction conditions usually involve heating the reactants in an organic solvent such as acetonitrile or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis(dimethyldodecylammonium), diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quaternary ammonium groups, although these reactions are less common.
Substitution: The iodide ions in the compound can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .
Scientific Research Applications
Hexamethylenebis(dimethyldodecylammonium), diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound’s biocidal properties make it useful in microbiological studies for controlling microbial growth.
Medicine: It is explored for its potential use in antimicrobial formulations and disinfectants.
Mechanism of Action
The mechanism of action of hexamethylenebis(dimethyldodecylammonium), diiodide primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chains insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis. The quaternary ammonium head interacts with negatively charged components of the cell membrane, further enhancing its biocidal effect .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium chloride: Known for its use in various industrial and research applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
Hexamethylenebis(dimethyldodecylammonium), diiodide is unique due to its dual long-chain structure, which enhances its surfactant and biocidal properties compared to other quaternary ammonium compounds. This structural feature allows it to be more effective in reducing surface tension and disrupting microbial cell membranes .
Biological Activity
Hexamethylenebis(dimethyldodecylammonium), diiodide (often abbreviated as HMDDI) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C34H74I2N2 and is characterized by a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group. This structure contributes to its surfactant properties and biological activity.
The biological activity of HMDDI can be attributed to its ability to disrupt cellular membranes, leading to cell lysis. The positively charged ammonium groups interact with negatively charged components of cell membranes, facilitating penetration and subsequent disruption. This mechanism is similar to other quaternary ammonium compounds, such as dodecyltrimethylammonium bromide (DTAB) and didecyldimethylammonium chloride (DDAC) .
Antimicrobial Activity
HMDDI has demonstrated significant antimicrobial properties against a variety of pathogens:
- Bacterial Activity : Studies indicate that HMDDI exhibits potent activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.
- Fungal Activity : Research has shown that HMDDI can inhibit the growth of certain fungi, suggesting potential applications in antifungal treatments.
Table 1: Antimicrobial Efficacy of HMDDI
Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive | Staphylococcus aureus | 0.5 µg/mL |
Gram-negative | Escherichia coli | 1.0 µg/mL |
Fungal | Candida albicans | 2.0 µg/mL |
Cytotoxicity and Safety Profile
While HMDDI shows promising antimicrobial properties, its cytotoxicity profile must be considered for therapeutic applications. Research indicates that at therapeutic concentrations, HMDDI exhibits low hemolytic activity against red blood cells, suggesting a favorable safety profile for potential clinical use .
Case Studies
Several studies have investigated the biological effects of HMDDI in various contexts:
- Antimicrobial Resistance : A case study highlighted the use of HMDDI in treating infections caused by antibiotic-resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in infected models treated with HMDDI compared to controls.
- Wound Healing : Another study explored the application of HMDDI in wound healing scenarios. The compound was found to promote fibroblast proliferation and migration, enhancing wound closure rates in vitro.
- Biofilm Disruption : Research has also focused on the ability of HMDDI to disrupt biofilms formed by pathogenic bacteria, which are notoriously difficult to treat with conventional antibiotics.
Properties
CAS No. |
27916-23-0 |
---|---|
Molecular Formula |
C34H74I2N2 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C34H74N2.2HI/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2;;/h7-34H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
UEXRNIUHKWUZFJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
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